4-Oxo-2-azetidinecarboxylic acid

Structural Biology Crystallography Medicinal Chemistry

Researchers requiring a monocyclic β-lactam building block often find that fused β-lactams (penicillins, cephalosporins) cannot replicate the reactivity and conformational restraint of the 4-oxo-2-azetidinecarboxylic acid scaffold. This compound solves that gap. - Unique monobactam core with distinct ring strain and hydrogen-bonding pattern vs. non-oxo azetidines. - N-Boc derivatives show reversible, micromolar inhibition of porcine pancreatic elastase (validated Ki). - Essential precursor for carbapenem-3-carboxylic acids and subtype-selective NMDA receptor antagonists. Available from BenchChem with verified purity and global shipping. Ideal for med chem and agrochemical synthesis.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 98019-65-9
Cat. No. B1228922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-azetidinecarboxylic acid
CAS98019-65-9
Synonyms2-azetidinone
4-carboxy-2-azetidinone
azetidinone
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C(=O)O
InChIInChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)
InChIKeyYSPMLLKKKHCTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-2-azetidinecarboxylic acid (CAS 98019-65-9) — Scientific Baseline for Procurement and Research


4-Oxo-2-azetidinecarboxylic acid (CAS 98019-65-9) is a four-membered, monocyclic β-lactam derivative with a molecular formula of C4H5NO3 and a molecular weight of 115.09 g/mol [1]. It features a carboxylic acid group at the 2-position and a ketone at the 4-position, which confers strained ring energetics and distinctive hydrogen-bonding capabilities compared to non-oxo azetidine analogs [2]. Structurally, it belongs to the monobactam class and serves as a core building block for β-lactam antibiotics, NMDA receptor antagonists, and conformationally constrained peptidomimetics [3].

Why Generic Substitution of 4-Oxo-2-azetidinecarboxylic acid Fails in Critical Syntheses


The 4-oxo-2-azetidinecarboxylic acid scaffold is not a generic β-lactam; its monocyclic, non-fused architecture places it in the distinct monobactam class, which exhibits different ring strain, reactivity, and hydrogen-bonding patterns compared to penicillins or cephalosporins [1]. The presence of the 4-oxo group introduces a planar amide bond that alters the electronic environment and restricts conformational freedom relative to non-oxo azetidine-2-carboxylic acids [2]. Empirically, N-substituted derivatives of this core show selective, reversible inhibition of porcine pancreatic elastase with Ki values in the micromolar range, whereas analogous 4-phenylazetidin-2-one derivatives exhibit only weak or no inhibition [3]. These structural and functional distinctions preclude simple substitution with other azetidine carboxylates or fused β-lactams, making the procurement of the specific 4-oxo-2-azetidinecarboxylic acid essential for reproducible synthetic and biological outcomes.

Quantitative Differentiation Guide for 4-Oxo-2-azetidinecarboxylic acid (CAS 98019-65-9) Procurement


Crystal Structure Comparison with 3-Azetidinecarboxylic Acid

In a direct head-to-head powder synchrotron X-ray diffraction study, (S)-4-oxo-2-azetidinecarboxylic acid exhibited a distinct asymmetry in its four-membered heterocycle compared to 3-azetidinecarboxylic acid, with the C–N bond lengths in the β-lactam ring differing by up to 0.03 Å from those in the non-oxo analog, and the hydrogen-bonding network involving the carboxylic acid and amide groups was uniquely arranged, leading to a different crystal packing motif [1].

Structural Biology Crystallography Medicinal Chemistry

Enzyme Inhibition Profile Against Porcine Pancreatic Elastase (PPE)

N-Boc-protected amino acid derivatives of (S)-4-oxoazetidine-2-carboxylate (compounds 10 and 13) demonstrated reversible inhibition of porcine pancreatic elastase (PPE) with Ki values in the micromolar range, whereas closely related N-alkyl or N-acyl derivatives lacking the 4-oxo group or possessing a 4-phenyl substituent showed only weak, irreversible inactivation of papain or no significant activity [1].

Enzyme Inhibition Protease Drug Discovery

Carbapenem Antibiotic Synthesis Yields

4-Oxoazetidine-2-carboxylic acids (3a) and (3b) served as starting materials for the synthesis of racemic carbapenem-3-carboxylic acid derivatives, an analog of thienamycin, via a multi-step sequence including Arndt-Eistert chain elongation and carbene insertion cyclization. The overall yield from the 4-oxoazetidine precursor to the final sodium salt (14c) was not explicitly quantified, but the method established a viable synthetic route, whereas analogous attempts using non-4-oxo azetidine-2-carboxylates failed to undergo the key carbene insertion step due to altered electronic properties [1].

Antibiotic Synthesis Carbapenems Organic Chemistry

Solubility Profile for Formulation and Handling

The (R)-enantiomer of 4-oxo-2-azetidinecarboxylic acid (CAS 62860-12-2) exhibits defined solubilities in common laboratory solvents: 30 mg/mL in DMF, 30 mg/mL in DMSO, 5 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . In contrast, the racemic mixture or (S)-enantiomer shows different solubility behavior; for instance, (S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7) is reported to have a solubility of 190 mg/mL in an unspecified solvent .

Formulation Solubility Analytical Chemistry

Validated Application Scenarios for 4-Oxo-2-azetidinecarboxylic acid (CAS 98019-65-9) Based on Primary Evidence


Development of Conformationally Constrained Peptidomimetics

The asymmetric β-lactam ring of 4-oxo-2-azetidinecarboxylic acid provides a unique scaffold for designing peptidomimetics that mimic natural peptide turns. Its distinct hydrogen-bonding network, as revealed by crystal structure analysis, allows for predictable incorporation into peptide chains, enabling the creation of metabolically stable analogs of bioactive peptides [1]. This is particularly valuable for targeting proteases and receptors where conformational restriction enhances selectivity and bioavailability.

Synthesis of Elastase-Targeted Therapeutics

Derivatives of 4-oxo-2-azetidinecarboxylic acid, particularly N-Boc-protected forms, have demonstrated reversible, micromolar inhibition of porcine pancreatic elastase [1]. This validated inhibition profile supports its use as a starting point for medicinal chemistry campaigns aimed at developing small-molecule elastase inhibitors for treating inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

Precursor for Carbapenem Antibiotic Analogs

The compound serves as a viable starting material for synthesizing carbapenem-3-carboxylic acid derivatives, which are analogs of the potent antibiotic thienamycin. The established synthetic route involves chain elongation and carbene insertion, steps that are not feasible with non-4-oxo azetidine-2-carboxylates [1]. This makes 4-oxo-2-azetidinecarboxylic acid a critical intermediate for exploring new β-lactam antibiotics with activity against resistant bacterial strains.

Chiral Building Block for NMDA Receptor Antagonists

As a key structural moiety, 4-oxo-2-azetidinecarboxylic acid is incorporated into the synthesis of NMDA receptor antagonists [1]. Its rigid β-lactam core imparts conformational constraint, which is essential for achieving selectivity and potency at NMDA receptor subtypes, thereby supporting the development of therapeutics for neurological disorders such as Alzheimer's disease and neuropathic pain.

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